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Compound of Interest

Compound Name: Lonaprisan

Cat. No.: B1675054

Introduction
Overview of Lonaprisan (ZK-230211)

Lonaprisan, also known as ZK-230211 or BAY 86-5044, is a synthetic, steroidal
antiprogestogen.[1][2] It is a selective progesterone receptor modulator (SPRM) that acts as a
potent and highly selective silent antagonist of the progesterone receptor (PR).[1] Developed
by Bayer HealthCare Pharmaceuticals, Lonaprisan was investigated for the treatment of
gynecological disorders such as endometriosis and dysmenorrhea, as well as for hormone-
dependent breast cancer.[1][2] Despite reaching Phase Il clinical trials, its development was
ultimately discontinued.

Rationale for Development

Progesterone, acting via its receptor, plays a crucial role in the normal physiology of the female
reproductive system. However, it is also implicated in the pathophysiology of several diseases.
In endometriosis, progesterone is thought to stimulate the growth of ectopic endometrial tissue.
In certain types of breast cancer, the progesterone receptor is expressed, and its signaling is
believed to contribute to tumor proliferation. Therefore, a potent and selective progesterone
receptor antagonist like Lonaprisan was developed with the therapeutic goal of blocking these
pathological effects of progesterone.

Mechanism of Action
Progesterone Receptor Antagonism
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Lonaprisan is a pure progesterone receptor antagonist. Unlike some other antiprogestins, it
does not exhibit partial agonist activity, even in the presence of protein kinase A (PKA)
activators. It demonstrates high antagonistic activity on both progesterone receptor isoforms,
PR-A and PR-B. The binding of Lonaprisan to the progesterone receptor prevents the receptor
from adopting an active conformation, thereby inhibiting the downstream signaling pathways
that are normally triggered by progesterone.

Signaling Pathways

The primary mechanism of action of Lonaprisan involves the competitive inhibition of the
progesterone receptor. Progesterone, upon binding to its receptor, induces a conformational
change that leads to the dissociation of heat shock proteins, dimerization, and translocation to
the nucleus. In the nucleus, the progesterone-receptor complex binds to progesterone
response elements (PRES) on the DNA, leading to the transcription of target genes.

Lonaprisan, by binding to the progesterone receptor, prevents these steps. One of the key
downstream effects of Lonaprisan in breast cancer cells is the induction of the cyclin-
dependent kinase inhibitor p21. This induction occurs through the direct binding of the
Lonaprisan-progesterone receptor complex to the p21 promoter. The upregulation of p21
leads to cell cycle arrest in the GO/G1 phase and a subsequent inhibition of cell proliferation.
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Figure 1: Simplified signaling pathway of progesterone and the antagonistic action of
Lonaprisan.

Pharmacodynamics
In Vitro Studies

The binding affinity of Lonaprisan for various steroid receptors was determined using cytosolic
extracts from different tissues and cell lines. The results are summarized in the table below.

Relative Binding

Receptor Source Radioligand .
Affinity (%)

Progesterone

T47D cells [FH]JORG 2058 300
(Human)
Glucocorticoid (Rat) Thymus [BH]Dexamethasone 10
Androgen (Rat) Prostate [H]Mibolerone <0.1
Estrogen (Porcine) Uterus [3H]Estradiol <0.1
Mineralocorticoid )

Kidney [3H]Aldosterone <0.1

(Rat)

Data from Fuhrmann
et al., 2000.

The in vitro efficacy of Lonaprisan was evaluated in human breast cancer (T47D) and
endometrial cancer (Ishikawa) cell lines.
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Cell Line Assay Endpoint IC50 / ED50
] ) Inhibition of cell
T47D Proliferation Assay ~1 nM
growth
Inhibition of
Ishikawa Alkaline Phosphatase progesterone-induced  ~0.1 nM
ALP activity

Data from Fuhrmann
et al., 2000.

In Vivo Studies

The McPhail test in rabbits was used to assess the anti-progestagenic activity of Lonaprisan
on the endometrium.

Dose for 50% Inhibition

Compound Route of Administration .
(mglanimall/day)

Lonaprisan Subcutaneous 0.03

Lonaprisan Oral 0.3

Data from Fuhrmann et al.,
2000.

Preclinical studies in rat models of endometriosis have demonstrated the efficacy of
Lonaprisan in reducing the size of endometriotic lesions.

Animal Model Treatment Dose Outcome

Significant reduction

Rat Lonaprisan (s.c.) 1 mg/kg/day ) ) )
in lesion size

Data from Fuhrmann
et al., 2000.
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The antitumor activity of Lonaprisan was evaluated in the 7,12-dimethylbenz[a]anthracene
(DMBA)-induced mammary tumor model in rats.

Tumor Growth Inhibition

Treatment Dose (mgl/kgl/day, s.c.)

(%)
Lonaprisan 0.3 ~50
Lonaprisan 1.0 ~80
Lonaprisan 3.0 >90

Data from Fuhrmann et al.,
2000.

Pharmacokinetics
Oral Bioavailability

The oral bioavailability of Lonaprisan was assessed in preclinical animal models.

Species Oral Bioavailability (%)
Rat ~30
Dog ~50

Data from Fuhrmann et al., 2000.

Toxicology

Detailed preclinical toxicology data for Lonaprisan is not extensively published in the public
domain. However, it has been reported that Lonaprisan was well-tolerated in Phase | clinical
studies, suggesting a favorable safety profile in initial human trials.

Experimental Protocols
Progesterone Receptor Binding Assay
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Figure 2: Workflow for the progesterone receptor binding assay.

¢ Objective: To determine the binding affinity of Lonaprisan to the progesterone receptor.

o Materials: T47D human breast cancer cells, [BHJORG 2058 (radioligand), unlabeled
Lonaprisan, appropriate buffers.

e Procedure:

[¢]

Prepare a cytosolic fraction from T47D cells, which are rich in human progesterone
receptors.

o Incubate the cytosol with a fixed concentration of [BHJORG 2058 and varying
concentrations of unlabeled Lonaprisan.

o After incubation, separate the receptor-bound radioligand from the free radioligand using a
method such as dextran-coated charcoal adsorption or gel filtration.

o Measure the radioactivity of the bound fraction using liquid scintillation counting.

o The concentration of Lonaprisan that inhibits 50% of the specific binding of [BH]JORG
2058 (IC50) is determined.

o The relative binding affinity is calculated by comparing the IC50 of Lonaprisan to that of a
reference compound (e.g., progesterone).

T47D Cell Proliferation Assay

o Objective: To assess the antiproliferative effect of Lonaprisan on breast cancer cells.
o Materials: T47D cells, cell culture medium, Lonaprisan, MTT or SRB reagent.

e Procedure:
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o Seed T47D cells in 96-well plates at a predetermined density and allow them to adhere
overnight.

o Treat the cells with various concentrations of Lonaprisan for a specified period (e.g., 72
hours).

o At the end of the treatment period, add MTT or SRB reagent to the wells and incubate
according to the manufacturer's instructions.

o Measure the absorbance at the appropriate wavelength to determine cell viability.

o Calculate the percentage of growth inhibition for each concentration and determine the
IC50 value.

Alkaline Phosphatase Assay (Ishikawa Cells)

o Objective: To evaluate the anti-progestagenic activity of Lonaprisan in endometrial cancer
cells.

o Materials: Ishikawa cells, cell culture medium, progesterone, Lonaprisan, alkaline
phosphatase substrate.

e Procedure:
o Culture Ishikawa cells in a suitable medium.

o Treat the cells with a fixed concentration of progesterone to induce alkaline phosphatase
(ALP) activity, along with varying concentrations of Lonaprisan.

o After a defined incubation period, lyse the cells and measure the ALP activity using a
colorimetric or fluorometric substrate.

o The concentration of Lonaprisan that inhibits 50% of the progesterone-induced ALP
activity (ED50) is determined.

McPhail Test (Rabbit Model)
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o Objective: To assess the in vivo anti-progestagenic effect of Lonaprisan on the
endometrium.

o Materials: Immature female rabbits, estrogen, progesterone, Lonaprisan.
e Procedure:
o Prime immature female rabbits with estrogen to induce endometrial proliferation.
o Administer progesterone to induce secretory changes in the endometrium.
o Co-administer Lonaprisan at various doses.
o After the treatment period, sacrifice the animals and histologically examine the uteri.

o The degree of endometrial transformation is scored, and the dose of Lonaprisan that
causes a 50% inhibition of the progesterone-induced effect is determined.

DMBA-Induced Mammary Tumor Model (Rat)
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Figure 3: Experimental workflow for the DMBA-induced mammary tumor model.

¢ Objective: To evaluate the in vivo antitumor efficacy of Lonaprisan.
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e Materials: Female Sprague-Dawley rats, 7,12-dimethylbenz[a]anthracene (DMBA),
Lonaprisan.

e Procedure:
o Induce mammary tumors in young female rats by oral administration of DMBA.

o Once tumors are established and have reached a palpable size, randomize the animals
into treatment and control groups.

o Administer Lonaprisan or vehicle to the respective groups for a defined period.
o Measure tumor size regularly using calipers.

o At the end of the study, calculate the percentage of tumor growth inhibition in the
Lonaprisan-treated groups compared to the control group.

Conclusion

The preclinical data on Lonaprisan (ZK-230211) demonstrate that it is a potent and selective
progesterone receptor antagonist with significant antiproliferative and anti-progestagenic
activity. In vitro studies confirmed its high binding affinity for the progesterone receptor and its
ability to inhibit the growth of hormone-dependent cancer cells. In vivo studies in animal models
of endometriosis and breast cancer further supported its therapeutic potential. While the clinical
development of Lonaprisan was discontinued, the extensive preclinical research provides a
valuable foundation for the continued investigation of progesterone receptor antagonists in the
treatment of gynecological disorders and hormone-responsive cancers.
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 To cite this document: BenchChem. [Preclinical Studies on Lonaprisan (ZK-230211): An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675054#preclinical-studies-on-lonaprisan-zk-
230211]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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